molecular formula C10H18N2O3 B3038030 D-1-N-Boc-prolinamide CAS No. 70138-72-6

D-1-N-Boc-prolinamide

Cat. No.: B3038030
CAS No.: 70138-72-6
M. Wt: 214.26 g/mol
InChI Key: PITJAAIPVBVRAO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-1-N-Boc-prolinamide: is a chemical compound with the molecular formula C10H18N2O3 . It is a derivative of proline, an amino acid, and is often used in organic synthesis and peptide chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.

Mechanism of Action

Mode of Action

It is known to be used in the preparation of thiazole amide peptidomimetics , which suggests that it may interact with its targets through the formation of peptide-like structures.

Biochemical Pathways

Given its use in the synthesis of peptidomimetics , it may be involved in pathways related to protein synthesis or degradation.

Result of Action

Its role in the synthesis of peptidomimetics suggests that it may have effects on protein structure and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of D-1-N-Boc-prolinamide. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-1-N-Boc-prolinamide typically involves the protection of the amine group of proline with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected proline is then converted to this compound through amidation with ammonia or an amine source .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: D-1-N-Boc-prolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-1-N-Boc-prolinamide is widely used in organic synthesis as a building block for the preparation of more complex molecules. It is particularly valuable in the synthesis of peptides and peptidomimetics due to its stability and ease of deprotection .

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive compounds. It is also employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: The compound finds applications in the chemical industry for the production of fine chemicals and intermediates. It is also used in the manufacture of specialty polymers and materials .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its amide functionality, which provides additional versatility in chemical synthesis. The presence of the Boc group ensures stability during reactions, while the amide group allows for further modifications and applications in various fields .

Properties

IUPAC Name

tert-butyl (2R)-2-carbamoylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITJAAIPVBVRAO-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70138-72-6
Record name 70138-72-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-1-N-Boc-prolinamide
Reactant of Route 2
Reactant of Route 2
D-1-N-Boc-prolinamide
Reactant of Route 3
D-1-N-Boc-prolinamide
Reactant of Route 4
Reactant of Route 4
D-1-N-Boc-prolinamide
Reactant of Route 5
Reactant of Route 5
D-1-N-Boc-prolinamide
Reactant of Route 6
D-1-N-Boc-prolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.